molecular formula C16H26O3 B14472275 Acetic acid;2-octylphenol CAS No. 67367-09-3

Acetic acid;2-octylphenol

Cat. No.: B14472275
CAS No.: 67367-09-3
M. Wt: 266.38 g/mol
InChI Key: BVEAJQHEAGAOAO-UHFFFAOYSA-N
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Description

Acetic acid;2-octylphenol is an organic compound that combines the properties of acetic acid and 2-octylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 2-octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-octylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter. For 2-octylphenol, industrial synthesis often involves the alkylation of phenol with 1-octene in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-octylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydrogen can be substituted with various groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

Acetic acid;2-octylphenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-octylphenol involves its interaction with various molecular targets. The phenolic group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound without the octyl group.

    Octylphenol: Similar structure but lacks the acetic acid component.

    Acetic Acid: Lacks the phenolic group and octyl chain.

Uniqueness

Acetic acid;2-octylphenol is unique due to the combination of the acidic and phenolic functionalities, along with the hydrophobic octyl chain. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophilic and hydrophobic interactions are required.

Properties

CAS No.

67367-09-3

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

acetic acid;2-octylphenol

InChI

InChI=1S/C14H22O.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;1-2(3)4/h8-9,11-12,15H,2-7,10H2,1H3;1H3,(H,3,4)

InChI Key

BVEAJQHEAGAOAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1O.CC(=O)O

Origin of Product

United States

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